molecular formula C12H13BrO2 B2462106 (4S)-6-bromospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol CAS No. 1449201-20-0

(4S)-6-bromospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol

Cat. No.: B2462106
CAS No.: 1449201-20-0
M. Wt: 269.138
InChI Key: XMTZWYPZKOEYJF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-6-bromospiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom at the 6th position and a hydroxyl group at the 4th position, making it a valuable molecule in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-6-bromospiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ol typically involves multi-step organic reactions. One common method includes the bromination of a precursor spiro[3,4-dihydrochromene-2,1’-cyclobutane] compound, followed by hydroxylation at the 4th position. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation step may involve the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions .

Industrial Production:

Properties

IUPAC Name

(4S)-6-bromospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTZWYPZKOEYJF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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